2,3-Bis(4-nitrophenyl)acrylonitrile
Description
Precursor Synthesis and Derivatization Strategies
The foundation of the target molecule lies in the availability of its key building blocks: 4-nitrobenzaldehyde (B150856) and a nitrile-containing component, specifically 4-nitrophenylacetonitrile (B121139).
The synthesis of 4-nitrophenylacetonitrile can be achieved through the nitration of phenylacetonitrile (B145931). scribd.comrsc.org One reported method involves reacting phenylacetonitrile with nitric acid while maintaining the temperature below 30°C. The resulting product is then isolated and purified by recrystallization from ethanol (B145695). rsc.org Another approach utilizes a mixture of concentrated nitric acid and polyphosphoric acid as a para-directing nitrating agent for phenylacetonitrile, which is reported to improve the yield of the desired para-isomer. google.com
Similarly, 4-nitrobenzaldehyde is a commercially available reagent but can also be synthesized through the oxidation of 4-nitrotoluene.
The introduction of nitro groups onto the aromatic rings is a critical step. Direct nitration of precursor molecules is a common strategy. For instance, the nitration of diphenyl carbonate using a mixture of concentrated nitric acid and sulfuric acid in the presence of nitrobenzene (B124822) has been reported to produce 4,4'-dinitrodiphenyl carbonate with high selectivity. chemicalbook.com This highlights a method for introducing nitro groups in the para position of phenyl rings, a key structural feature of the target molecule. While not directly applied to 2,3-diphenylacrylonitrile, this methodology demonstrates a viable strategy for the functionalization of aromatic moieties with nitro groups.
Knoevenagel Condensation Approaches for Acrylonitrile (B1666552) Formation
The central carbon-carbon bond formation to create the acrylonitrile backbone is typically achieved through the Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound (in this case, 4-nitrophenylacetonitrile) with a carbonyl compound (4-nitrobenzaldehyde).
A variety of catalysts have been employed to facilitate the Knoevenagel condensation. Traditional base catalysts such as piperidine (B6355638) are effective. orientjchem.org More recently, a range of other catalytic systems have been explored to improve reaction efficiency, yield, and environmental friendliness. These include:
Metal-Organic Frameworks (MOFs) : MOFs have been investigated as catalysts for Knoevenagel condensations, offering advantages such as high surface area and tunable active sites. cbijournal.comrsc.org
Nanoparticles : Catalysts like calcium ferrite (B1171679) nanoparticles have been shown to be highly efficient for Knoevenagel condensations, allowing for excellent yields in shorter reaction times and offering the benefit of being easily recoverable and reusable. orientjchem.org
Biocatalysts : Enzymes such as porcine pancreas lipase (B570770) (PPL) have been used to catalyze Knoevenagel condensations, sometimes with high selectivity. researchgate.netresearchgate.net
Green Catalysts : Efforts have been made to develop more environmentally benign catalysts, such as using an extract from bael fruit rind as a catalyst for acrylonitrile synthesis at room temperature. cbijournal.com
The optimization of reaction conditions, including the choice of solvent and temperature, is crucial for maximizing the yield of the desired product. For example, studies have shown that a mixture of ethanol and water can be an effective solvent system for certain Knoevenagel condensations. cbijournal.com There have also been reports of catalyst-free Knoevenagel condensations carried out in water at elevated temperatures. rsc.org
Table 1: Catalyst Systems for Knoevenagel Condensation
| Catalyst System | Example | Key Advantages |
|---|---|---|
| Basic Amines | Piperidine | Readily available, effective base catalyst |
| Nanoparticles | Calcium Ferrite | High efficiency, shorter reaction times, reusable |
| Metal-Organic Frameworks | Various MOFs | High surface area, tunable catalytic sites |
| Biocatalysts | Porcine Pancreas Lipase (PPL) | High selectivity, mild reaction conditions |
| Green Catalysts | Bael Fruit Extract | Environmentally friendly, room temperature reaction |
The double bond formed during the Knoevenagel condensation can result in the formation of both Z and E isomers. Controlling the stereoselectivity of this reaction is a significant aspect of the synthesis. The choice of catalyst and reaction conditions can influence the isomeric ratio of the product. For instance, the use of certain biocatalysts has been reported to provide high selectivity towards the E configuration in the condensation of oxindole (B195798) with aromatic aldehydes. researchgate.net While specific studies on the stereoselective synthesis of 2,3-Bis(4-nitrophenyl)acrylonitrile are not extensively detailed in the provided context, the principles of stereocontrol in Knoevenagel reactions are applicable. The relative stability of the isomers, often with the E isomer being thermodynamically favored due to reduced steric hindrance, also plays a role in the final product distribution.
Alternative Synthetic Pathways for this compound Analogs
While the Knoevenagel condensation is the most direct route, alternative pathways can be envisioned for the synthesis of analogs of this compound. These could involve modifications to the starting materials or the use of different bond-forming strategies. For example, the synthesis of various acrylonitrile derivatives has been achieved through reactions like the Wittig and Heck reactions. cbijournal.com
Furthermore, the synthesis of acrylonitrile analogs with different substitution patterns on the aromatic rings can be achieved by starting with appropriately substituted benzaldehydes and phenylacetonitriles. The development of greener routes to acrylonitrile itself, using renewable feedstocks like glycerol (B35011), is an active area of research and could potentially be adapted for the synthesis of substituted acrylonitriles in the future. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H9N3O4 |
|---|---|
Molecular Weight |
295.25 g/mol |
IUPAC Name |
(E)-2,3-bis(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H9N3O4/c16-10-13(12-3-7-15(8-4-12)18(21)22)9-11-1-5-14(6-2-11)17(19)20/h1-9H/b13-9- |
InChI Key |
QPMLLJYCAKQATA-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
2,3-bis (4-nitrophenyl)-acrylonitrile 2,3-bis(4-nitrophenyl)acrylonitrile |
Origin of Product |
United States |
Synthetic Methodologies and Route Design
Green Chemistry Principles in Synthesis of Acrylonitrile (B1666552) Derivatives
The integration of green chemistry principles into the synthesis of acrylonitrile and its derivatives is a pivotal aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance safety. These principles focus on the use of renewable feedstocks, energy efficiency, and the minimization of hazardous substances.
Several of the twelve core principles of green chemistry are particularly relevant to the synthesis of acrylonitrile derivatives. acs.org These include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and auxiliaries. acs.org For instance, traditional methods for producing the basic acrylonitrile monomer have been energy-intensive and reliant on fossil fuels. wisc.edu In response, significant research has been directed toward developing greener routes from renewable resources such as lignocellulosic biomass, glycerol (B35011), and glutamic acid. wikipedia.org
One promising green approach involves the dehydration of glycerol (a byproduct of biodiesel production) to acrolein, which is then converted to acrylonitrile through ammoxidation. wikipedia.orggoogle.com Another route transforms glutamic acid into acrylonitrile via a two-step process involving oxidative decarboxylation followed by a decarbonylation-elimination reaction. rsc.org While not yet all commercially competitive, these methods represent a significant shift towards sustainability. wikipedia.org
For substituted acrylonitriles, such as the subject compound, the Knoevenagel condensation is a common synthetic route. Green innovations in this area focus on the catalyst and reaction medium. An environmentally benign method has been developed using Bael Fruit Extract (BFE) as a natural, efficient catalyst for the synthesis of various acrylonitrile and bis-acrylonitrile derivatives. cbijournal.com This method proceeds at room temperature in an aqueous ethanol (B145695) mixture, offering advantages like high yields, simple work-up procedures, and the use of a catalyst derived from a renewable source. cbijournal.com
The effectiveness of different solvents in a BFE-catalyzed model reaction for a bis-acrylonitrile derivative highlights the importance of the reaction environment in green synthesis.
Table 1: Optimization of Reaction Conditions for Bis-Acrylonitrile Synthesis Using BFE Catalyst cbijournal.com
| Entry | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | H₂O | 120 | 56 |
| 2 | CH₂Cl₂ | 60 | 35 |
| 3 | CH₃CN | 60 | 48 |
| 4 | CH₃OH | 30 | 72 |
| 5 | C₂H₅OH | 30 | 78 |
| 6 | C₂H₅OH: H₂O | 30 | 86 |
Conditions: 4,4'-(pyridazine-3,6-diylbis(oxy))dibenzaldehyde (1mmol), malononitrile (B47326) (2 mmol), BFE (3 mL), solvent (3mL) at room temperature.
This data demonstrates that a mixture of ethanol and water provides the highest yield in the shortest time, underscoring the principle of using safer solvent systems. cbijournal.com
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning the synthesis of a compound like 2,3-Bis(4-nitrophenyl)acrylonitrile from a laboratory setting to a larger, preparative or industrial scale introduces a new set of challenges that must be systematically addressed. The primary goal is to reproduce the desired product quality—in terms of purity and yield—in a safe, efficient, and economically viable manner at a larger volume. researchgate.net
Key parameters that require careful consideration during scale-up include reaction kinetics, heat transfer, mass transfer, and process control. A reaction that is easily managed in a small flask can behave very differently in a large reactor. For example, exothermic reactions, such as the nitration step used to prepare precursors like 4-nitrophenylacetic acid or the Knoevenagel condensation itself, can generate significant heat. chemicalbook.com In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation more challenging and increasing the risk of thermal runaway, which can lead to side reactions or a decrease in product quality. researchgate.net Therefore, robust temperature control systems are crucial. google.com
The synthesis of (Z)-3-(2-Nitrophenyl)-2-(4-methylphenyl)acrylonitrile, a structurally related compound, is achieved via a Knoevenagel condensation of 2-nitrobenzaldehyde (B1664092) and 4-methylphenylacetonitrile using potassium hydroxide (B78521) in ethanol. mdpi.com When scaling up such a procedure, several factors must be optimized.
Table 2: Key Parameters for Scale-Up of Substituted Acrylonitrile Synthesis
| Parameter | Laboratory Scale Consideration | Preparative Scale-Up Challenge | Mitigation Strategy |
|---|---|---|---|
| Heat Transfer | Efficient heat dissipation due to high surface-area-to-volume ratio. | Potential for localized overheating or "hot spots" in large reactors, affecting yield and purity. researchgate.net | Use of jacketed reactors, internal cooling coils, and controlled addition rates of reagents. chemicalbook.com |
| Mass Transfer | Rapid and effective mixing achieved with simple magnetic stirring. | Inefficient mixing can lead to non-uniform reaction conditions and lower yields. | Employing appropriate agitation (e.g., mechanical stirrers with specific impeller designs) to ensure homogeneity. researchgate.net |
| Reagent Addition | Reagents are often mixed together at the start. mdpi.com | Batch addition can cause dangerous exotherms. | Controlled, slow addition of one reagent to another to manage reaction rate and temperature. chemicalbook.comgoogle.com |
| Work-up & Purification | Simple filtration and recrystallization from solvents like ethanol. mdpi.com | Handling large volumes of solvents and solids; ensuring consistent crystallization and purity. | Development of optimized crystallization procedures for large batches; use of centrifuges for filtration. |
| Process Safety | Minimal risk due to small quantities. | Handling larger quantities of potentially hazardous reagents and solvents increases risk. | Thorough hazard analysis, implementation of process controls, and use of appropriate personal protective equipment. |
For instance, in the industrial synthesis of bis(4-nitrophenyl) carbonate, a compound also bearing two nitrophenyl groups, reaction temperature is strictly controlled to not exceed 25°C, and reagents are added slowly over a period of hours to manage the reaction. google.com Following the reaction, purification steps such as washing, distillation, and crystallization must be adapted to handle larger volumes of material efficiently. chemicalbook.comgoogle.com The choice of equipment, from the reactor itself to filtration and drying apparatus, becomes a critical factor in the success of the scale-up operation.
Advanced Structural Elucidation and Conformational Analysis
Single-Crystal X-ray Diffraction Studies
The crystal packing and unit cell parameters define the long-range order in the solid state. These parameters are determined directly from the diffraction pattern. For nitrophenyl-containing organic molecules, various crystal systems are observed. The specific parameters for 2,3-Bis(4-nitrophenyl)acrylonitrile would require experimental determination, but data from analogous compounds illustrate the expected findings.
Table 1: Representative Crystal Data for Analogous Nitrophenyl Compounds
| Compound | Crystal System | Space Group | Unit Cell Parameters | Ref. |
|---|---|---|---|---|
| 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile | Orthorhombic | Pbca | a = 10.105 Å, b = 8.485 Å, c = 31.37 Å | nih.gov |
| 2-(4-Nitrophenyl)-2-(phenylamino)propanenitrile | Trigonal | P6₁ | a = 9.4638 Å, c = 26.877 Å | researchgate.net |
| 4-Nitrophenyl methacrylate | Monoclinic | C2/c | a = 24.491 Å, b = 3.753 Å, c = 23.428 Å, β = 116.98° | researchgate.net |
This table showcases typical crystallographic data for related structures to provide context.
The crystal packing is stabilized by a network of non-covalent interactions. In structures containing nitrophenyl groups, several key interactions are consistently observed:
C-H···O Contacts: Weak hydrogen bonds involving aromatic C-H donors and the oxygen atoms of the nitro groups are common stabilizing forces. For instance, in 4-nitrophenyl methacrylate, these interactions play a significant role in the crystal packing. researchgate.net
Nitro-π Interactions: The electron-deficient nitro group can interact favorably with the electron-rich π-system of an adjacent phenyl ring, an interaction known as nitro-π stacking. researchgate.net
Hydrogen Bonding: While the parent molecule lacks classical hydrogen bond donors, derivatives or co-crystallized solvent molecules can introduce N-H···O or O-H···O hydrogen bonds, which significantly influence the supramolecular architecture. researchgate.netnih.gov
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, as demonstrated in the study of 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- nih.govdiazino[4,5-d]pyrimidine-2,7-dione, where H∙∙∙H and C∙∙∙O contacts were quantified. mdpi.com
Acrylonitrile (B1666552) Core: The α,β-unsaturated acrylonitrile moiety itself tends towards planarity to maximize π-conjugation.
Phenyl Rotations: The phenyl rings are typically twisted with respect to the plane of the acrylonitrile core due to steric hindrance. The degree of this twist is quantified by the dihedral angle. In related structures, such as 2-(3-nitrophenyl)-4-oxo-4-phenylbutanenitrile, the dihedral angle between the two aromatic rings is 67.6°. nih.gov In 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile, the dihedral angle between the nitrophenyl and phenylamino (B1219803) rings is 83.55°. researchgate.net For this compound, it is expected that both 4-nitrophenyl rings would be significantly twisted out of the central plane.
The position of substituents on the phenyl rings has a profound effect on molecular conformation and electronic properties. mdpi.com
The placement of the electron-withdrawing nitro groups at the para-position (position 4) in both phenyl rings creates a symmetrical push-pull system across the acrylonitrile bridge. This substitution pattern influences the molecule's electronic delocalization and can affect the degree of coplanarity. mdpi.com
Studies on positional isomers of similar compounds show that the substituent's location can alter the molecular packing and lead to different conformations (e.g., coplanar vs. twisted), which in turn affects the material's solid-state properties like fluorescence. researchgate.net The para-substitution in this compound is expected to lead to a more linear molecular shape compared to ortho or meta isomers, which would significantly influence its crystal packing arrangement.
Solid-State Structural Investigations
Beyond SCXRD, other techniques provide valuable information about the solid-state structure.
FT-IR Spectroscopy: Solid-state Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify characteristic vibrational modes of the functional groups (C≡N, C=C, NO₂) in the crystal. kau.edu.sa These experimental frequencies can be compared with values calculated using computational methods like Density Functional Theory (DFT) to corroborate the proposed structure. kau.edu.sa
Computational Modeling: DFT calculations are employed to model the solid-state structure and predict its properties. By calculating the potential energy surface as a function of key torsion angles, the lowest-energy conformation in the solid state can be determined and compared with experimental X-ray data. kau.edu.sa
Conformational Dynamics in Solution and Solid States
The conformation of this compound can differ between the solid state and in solution.
Solution State: In solution, the molecule experiences greater conformational freedom. The phenyl rings can rotate more freely around the single bonds connecting them to the acrylonitrile core. This dynamic behavior can be studied using Nuclear Magnetic Resonance (NMR) spectroscopy. Computational studies can also model this flexibility by calculating the energy barriers to rotation, providing insight into the different conformations that may exist in equilibrium in solution. kau.edu.sa The difference in conformation between the two states can lead to different photophysical properties, such as shifts in absorption and emission spectra. mdpi.com
In Depth Spectroscopic Characterization and Interpretation
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the skeletal framework of 2,3-Bis(4-nitrophenyl)acrylonitrile. The vibrational modes observed are characteristic of the acrylonitrile (B1666552) and nitrophenyl moieties, and their precise frequencies can be influenced by the electronic coupling between these groups.
Detailed Vibrational Mode Assignments for Acrylonitrile and Nitrophenyl Groups
The infrared spectrum of (Z)-2,3-Bis(4-nitrophenyl)acrylonitrile exhibits a number of characteristic absorption bands. A strong band is observed in the region of 2222-2230 cm⁻¹, which is unequivocally assigned to the stretching vibration of the nitrile (C≡N) group. researchgate.netrsc.org This region is characteristic for nitriles, and its high frequency indicates a strong triple bond.
The nitrophenyl groups contribute several prominent bands to the spectrum. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to appear as strong absorptions. For (Z)-2,3-Bis(4-nitrophenyl)acrylonitrile, bands observed at approximately 1517 cm⁻¹ and 1343 cm⁻¹ are attributed to the asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretching modes, respectively. rsc.org The presence of a band at 3178 cm⁻¹ is indicative of the C-H stretching vibrations of the aromatic rings. rsc.org
The C=C stretching vibration of the acrylonitrile backbone is observed around 1639 cm⁻¹. rsc.org Aromatic C=C stretching vibrations from the phenyl rings are also present, with a band appearing at 1563 cm⁻¹. rsc.org The region below 1300 cm⁻¹ contains a multitude of bands arising from in-plane and out-of-plane bending vibrations of the C-H bonds of the aromatic rings, as well as various skeletal deformations of the entire molecule. A band at 1286 cm⁻¹ is noted in the characterization of the compound. rsc.org
Table 1: Vibrational Mode Assignments for (Z)-2,3-Bis(4-nitrophenyl)acrylonitrile
| Frequency (cm⁻¹) (FT-IR) | Assignment | Functional Group |
| 3178 | C-H stretch | Aromatic |
| 2222-2230 | C≡N stretch | Acrylonitrile |
| 1639 | C=C stretch | Acrylonitrile |
| 1563 | C=C stretch | Aromatic |
| 1517 | Asymmetric NO₂ stretch | Nitrophenyl |
| 1343 | Symmetric NO₂ stretch | Nitrophenyl |
| 1286 | C-H in-plane bend / Skeletal vibrations | Aromatic / Whole Molecule |
Correlation of Spectroscopic Signatures with Molecular Structure and Conformation
The positions and intensities of the vibrational bands are intimately linked to the molecule's structure and conformation. The strong electron-withdrawing nature of the two nitrophenyl groups significantly influences the electronic distribution within the acrylonitrile framework. This electronic perturbation can affect the force constants of the C=C and C≡N bonds, leading to shifts in their vibrational frequencies compared to unsubstituted acrylonitrile.
The planarity of the molecule, or lack thereof, also plays a crucial role. Steric hindrance between the two bulky nitrophenyl groups may lead to a twisted conformation, where the phenyl rings are not coplanar with the acrylonitrile plane. Such twisting would reduce the extent of π-conjugation across the molecule, which in turn would be reflected in the vibrational frequencies of the C=C and C-C stretching modes. The relative intensities of certain bands can also provide clues about the molecular symmetry.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides valuable information about the electronic transitions within this compound, its behavior in different solvent environments, and the dynamics of its excited states. The presence of both electron-donating (the double bond) and strong electron-withdrawing (nitrophenyl) groups suggests the potential for interesting photophysical properties.
Analysis of Absorption and Emission Profiles and Band Assignments
The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the extended conjugated system. These transitions involve the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. The high degree of conjugation in the molecule, extending over the two phenyl rings and the acrylonitrile bridge, would lead to a significant bathochromic (red) shift of the main absorption band compared to less conjugated systems.
The spectrum is likely to exhibit a high-energy absorption band corresponding to transitions localized on the phenyl rings and a lower-energy, more intense band associated with the intramolecular charge transfer (ICT) character of the transition from the acrylonitrile bridge to the nitrophenyl groups. The presence of non-bonding electrons on the nitrogen atom of the nitrile group and the oxygen atoms of the nitro groups could also allow for n → π* transitions, which are typically weaker and may be obscured by the more intense π → π* bands.
Fluorescence emission from this compound is anticipated, although the efficiency may be influenced by the presence of the nitro groups, which are known to sometimes quench fluorescence through intersystem crossing to the triplet state. The emission spectrum is expected to be red-shifted with respect to the absorption spectrum (a phenomenon known as the Stokes shift) and its profile can provide further insights into the nature of the emitting excited state.
Solvatochromic Effects and Dipole Moment Determination
The significant charge redistribution expected upon photoexcitation in this compound suggests that its absorption and emission spectra will be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, the excited state, which is expected to have a larger dipole moment than the ground state, will be stabilized to a greater extent. This stabilization will lead to a bathochromic (red) shift in the emission spectrum as the solvent polarity increases.
By systematically studying the absorption and emission maxima in a range of solvents with varying polarities, it is possible to construct Lippert-Mataga plots. These plots relate the Stokes shift to the solvent polarity function, which incorporates the dielectric constant and refractive index of the solvent. The slope of the Lippert-Mataga plot is proportional to the square of the difference in the dipole moments between the excited and ground states (Δμ²). This allows for the experimental determination of the change in dipole moment upon excitation, providing a quantitative measure of the extent of intramolecular charge transfer.
Excited State Dynamics and Intramolecular Charge Transfer (ICT) Mechanisms
Upon photoexcitation, this compound is expected to undergo significant intramolecular charge transfer (ICT). The acrylonitrile bridge, particularly the electron-rich double bond, can act as an electron donor, while the two strongly electron-withdrawing nitrophenyl groups serve as electron acceptors. This photoinduced electron transfer process leads to the formation of a highly polar excited state.
The dynamics of this ICT process can be complex. Following initial excitation to a locally excited (LE) state, the molecule can relax to a more stable ICT state. This relaxation may involve conformational changes, such as twisting around the single bonds connecting the phenyl rings to the acrylonitrile core, to reach a geometry that maximizes charge separation. This phenomenon is often referred to as a twisted intramolecular charge transfer (TICT) state. The formation of such a TICT state can provide a non-radiative decay pathway, potentially affecting the fluorescence quantum yield.
Time-resolved spectroscopic techniques would be invaluable in elucidating the precise nature and timescale of these excited-state dynamics. Such studies could reveal the rates of ICT, intersystem crossing to the triplet state, and non-radiative decay, providing a complete picture of the photophysical behavior of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It relies on the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR would provide fundamental information about its carbon-hydrogen framework.
The two 4-nitrophenyl groups would likely produce distinct sets of signals in the aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm). The protons on these rings would appear as doublets or more complex multiplets due to spin-spin coupling. The strong electron-withdrawing nature of the nitro groups significantly influences the chemical shifts of nearby protons, moving them to a lower field (deshielding). researchgate.netlumenlearning.comlibretexts.org The single vinylic proton would also be present in this region.
In the ¹³C NMR spectrum, distinct signals would be expected for each carbon atom in the molecule, including the quaternary carbons of the double bond, the nitrile carbon, and the carbons within the two aromatic rings.
Advanced Structural Elucidation via 2D NMR Techniques
Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning the ¹H and ¹³C signals.
HSQC would correlate each proton signal to the signal of the carbon atom it is directly attached to.
Conformational Exchange Studies via Dynamic NMR
Dynamic NMR (DNMR) is used to study the rates of chemical exchange processes that occur on the NMR timescale. libretexts.orgslideshare.net For this compound, a key dynamic process would be the restricted rotation around the C-C single bonds connecting the phenyl rings to the acrylonitrile core. By acquiring NMR spectra at various temperatures, one could potentially observe the broadening and coalescence of signals, allowing for the calculation of the energy barriers (ΔG‡) for rotation. This would provide insight into the molecule's conformational flexibility and the steric and electronic factors that hinder free rotation.
Chemical Shift Anisotropy and Aromatic Ring Current Effects
The chemical shift of a nucleus is technically a tensor, meaning its value depends on the orientation of the molecule relative to the external magnetic field. protein-nmr.org.ukbiorxiv.orgnih.gov In solution, rapid molecular tumbling averages this to a single isotropic value. The presence of two aromatic rings in this compound would induce significant aromatic ring currents. wikipedia.org These currents create local magnetic fields that deshield protons located on the periphery of the rings (causing a downfield shift) and shield any protons positioned above or below the plane of the rings. libretexts.orgnih.gov Furthermore, the nitro groups themselves exhibit strong magnetic anisotropy, which would further influence the chemical shifts of the ortho protons on the phenyl rings. researchgate.net A detailed analysis, often aided by computational modeling, would be required to separate these complex electronic effects and fully interpret the observed chemical shifts.
High-Resolution Mass Spectrometry (HRMS, MALDI-TOF)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition.
Fragmentation Pathway Analysis
In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:
Loss of the nitro groups (NO₂) or parts thereof (e.g., NO).
Cleavage of the bonds connecting the phenyl rings to the acrylonitrile core.
Loss of the nitrile group (CN).
Studying these fragmentation patterns, often through tandem mass spectrometry (MS/MS), helps to confirm the proposed structure and understand the molecule's stability under ionization conditions. The relative intensities of fragment ions can sometimes differ even between stereoisomers. nih.gov
Accurate Mass Determination and Molecular Formula Validation
HRMS provides a highly accurate mass-to-charge ratio (m/z) measurement, often to within a few parts per million (ppm). For this compound (C₁₅H₉N₃O₄), the theoretical monoisotopic mass could be calculated. An experimental HRMS measurement confirming this exact mass would validate the molecular formula, ruling out other potential formulas with the same nominal mass.
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT, Ab Initio)
Prediction of Spectroscopic Properties (UV-Vis, NMR Chemical Shifts):Quantum chemical methods can also predict spectroscopic properties. Time-dependent DFT (TD-DFT) is often used to simulate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption that correspond to electronic transitions within the molecule. Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to predict the nuclear magnetic resonance (NMR) chemical shifts for proton (¹H) and carbon (¹³C) atoms, which are invaluable for experimental structure verification.
While these computational methods are widely applied to novel compounds, specific data tables and detailed findings for 2,3-Bis(4-nitrophenyl)acrylonitrile are not present in the surveyed literature. The execution of such a dedicated theoretical study would be necessary to populate the detailed framework requested.
Molecular Dynamics Simulations for Conformational Studies
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the methodology is a powerful tool for exploring the conformational flexibility of such molecules. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the accessible conformations and their relative energies.
In the case of this compound, MD simulations could elucidate the rotational freedom around the C-C single bonds connecting the phenyl rings and the acrylonitrile (B1666552) backbone. The planarity of the molecule, which is a critical factor for its electronic and optical properties, could be assessed by monitoring the dihedral angles between the phenyl rings and the vinyl group. Such simulations would likely reveal a complex potential energy surface with multiple local minima corresponding to different rotational isomers. The nitro groups, being bulky and polar, would significantly influence the preferred conformations through steric hindrance and electrostatic interactions.
Theoretical Studies of Reaction Pathways and Transition States
The synthesis of similar 2,3-diaryl acrylonitriles has been reported, and theoretical studies on these types of reactions, such as the Knoevenagel condensation, could provide insights. nih.gov Density Functional Theory (DFT) is a common method used to calculate the geometries of reactants, products, and transition states, as well as the associated energy changes. youtube.com For a reaction to form this compound, computational methods could model the approach of the reactants, the formation of key intermediates, and the final elimination step to yield the product. These calculations would help in understanding the reaction mechanism and optimizing reaction conditions.
For example, in the study of Diels-Alder reactions involving acrylonitrile, DFT calculations have been used to elucidate the role of catalysts and the nature of the transition state. ekb.eg Similar computational approaches could be applied to understand the reactivity of the double bond in this compound in cycloaddition or other addition reactions.
Prediction of Linear and Nonlinear Optical Properties
The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system is a hallmark of molecules with significant nonlinear optical (NLO) properties. This compound, with its two nitro groups (strong electron acceptors) and the cyano group (another acceptor) attached to a π-conjugated acrylonitrile backbone, is a prime candidate for exhibiting interesting NLO behavior.
Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict the linear and nonlinear optical properties of molecules. mdpi.comresearchgate.net These calculations can provide values for polarizability (α) and hyperpolarizability (β and γ), which are microscopic measures of the NLO response.
The first hyperpolarizability (β₀) is a key parameter that quantifies the second-order NLO response of a molecule, which is responsible for phenomena like Second Harmonic Generation (SHG). aps.orgaps.org In SHG, two photons of the same frequency are converted into a single photon with twice the frequency.
For push-pull systems, such as stilbene (B7821643) derivatives with donor and acceptor groups, computational studies have shown a strong correlation between the molecular structure and the magnitude of β₀. mdpi.comproceedings.science The general principle is that a larger charge transfer between the donor and acceptor groups through the π-bridge leads to a larger β₀. In this compound, the molecule possesses a "push-pull" character, although it is more of a "pull-pull" system with multiple electron-withdrawing groups. This arrangement can still lead to significant NLO properties.
Theoretical calculations on similar push-pull chromophores have demonstrated that the choice of the acceptor group significantly influences the β value. researchgate.net For instance, studies on pyrrole-based chromophores showed that different acceptor moieties led to a wide range of first hyperpolarizability values. nih.gov
Table 1: Calculated First Hyperpolarizability (β₀) for Representative NLO Chromophores
| Compound | β₀ (esu) | Computational Method | Reference |
| p-Nitroaniline (pNA) | ~9 x 10⁻³⁰ | DFT | ekb.eg |
| Indanone dicyanovinyl derivative | 970 x 10⁻³⁰ | HRS in dioxane | researchgate.net |
| Pyrrole hydrazone with nitro group | 63.89 x 10⁻³⁰ | DFT | nih.gov |
While specific calculated values for this compound are not available, based on data for analogous compounds, it is expected to have a significant first hyperpolarizability. The extended π-system and the strong electron-withdrawing nature of the nitro and cyano groups would facilitate intramolecular charge transfer upon excitation, a key requirement for a large NLO response.
The NLO response of a molecule is intrinsically linked to its electronic structure. mdpi.comnih.gov The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally indicates easier electronic transitions and often correlates with a larger hyperpolarizability.
In molecules designed for NLO applications, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. An external electric field, such as that from a laser, can induce a charge transfer from the HOMO to the LUMO, leading to a large change in the molecular dipole moment and thus a strong NLO response.
For this compound, the electronic structure would be characterized by a delocalized π-system over the entire molecule. The HOMO would likely have significant contributions from the phenyl rings and the double bond, while the LUMO would be expected to be localized more on the nitro groups and the cyano group due to their strong electron-withdrawing nature.
Table 2: Calculated HOMO-LUMO Gaps for Related Nitroaromatic Compounds
| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) | Computational Method |
| Nitrobenzene (B124822) | -7.8 | -1.9 | 5.9 | CASPT2//CASSCF |
| 2,4-Dinitrophenol | -8.2 | -3.5 | 4.7 | TD-DFT |
| 4-Nitrophenol | -7.5 | -2.3 | 5.2 | TD-DFT |
Note: The values are illustrative and depend on the specific computational method and basis set used. The references provide details on the methodologies. mdpi.comnih.govrsc.org
The relationship between the electronic structure and the optical response can be further understood by analyzing the molecular orbitals involved in the electronic transitions. TD-DFT calculations can predict the absorption spectra and identify the nature of the key electronic transitions. For NLO materials, transitions with a significant charge-transfer character are particularly important. The presence of the two nitrophenyl groups in this compound suggests that low-lying electronic transitions will involve significant charge redistribution, which is conducive to a large NLO response.
Reaction Mechanisms and Reactivity Studies
Nucleophilic Additions and Substitutions on the Acrylonitrile (B1666552) Moiety
The acrylonitrile moiety in 2,3-bis(4-nitrophenyl)acrylonitrile is a classic Michael acceptor. The strong electron-withdrawing effect of the adjacent nitrile group and the two nitrophenyl rings polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and highly susceptible to attack by nucleophiles. This reactivity is a cornerstone of the compound's chemical transformations.
Common nucleophiles that can react with the activated double bond include amines, thiols, and carbanions. The addition of these nucleophiles typically proceeds via a conjugate addition mechanism, leading to the formation of a new carbon-nucleophile bond at the β-position. The resulting intermediate can then be protonated to yield the final adduct.
While direct nucleophilic substitution at the vinylic carbons of the acrylonitrile core is less common, it can occur under specific conditions, particularly with highly activated substrates or through addition-elimination pathways. The presence of the two nitrophenyl groups can influence the regioselectivity and stereoselectivity of these reactions.
Reactions Involving the Nitrophenyl Groups (e.g., Reduction, Derivatization)
The two 4-nitrophenyl groups are prominent sites for chemical modification, with the reduction of the nitro groups to amines being a particularly significant transformation. This reaction dramatically alters the electronic properties of the molecule, converting the electron-withdrawing nitro groups into electron-donating amino groups. This, in turn, influences the reactivity of the entire molecule, including the acrylonitrile portion.
A variety of reducing agents can be employed for this purpose, ranging from metal catalysts like palladium on carbon (Pd/C) with hydrogen gas to chemical reducing agents such as tin(II) chloride (SnCl2) or sodium dithionite (B78146) (Na2S2O4). The choice of reagent can allow for selective reduction of the nitro groups without affecting the carbon-carbon double bond or the nitrile functionality.
The resulting amino groups can be further derivatized through a wide array of reactions common to anilines. These include diazotization followed by Sandmeyer or related reactions to introduce a range of functional groups, acylation to form amides, and alkylation to produce secondary or tertiary amines. These derivatizations open up pathways to a diverse library of compounds with potentially new and interesting properties.
Photoreactivity and Photophysical Mechanisms
The photoreactivity of this compound is an area of interest due to the presence of multiple chromophores, namely the nitrophenyl groups and the extended π-system of the acrylonitrile backbone. Upon absorption of light, the molecule can be promoted to an excited electronic state, from which it can undergo various photophysical and photochemical processes.
The specific photoreactions are dependent on the wavelength of irradiation and the reaction medium. Potential photochemical transformations include E/Z isomerization around the carbon-carbon double bond, cycloaddition reactions, and intramolecular redox processes involving the nitro groups. The excited state dynamics, including fluorescence and phosphorescence, are also key aspects of its photophysical profile. Understanding these mechanisms is crucial for applications in areas such as photopharmacology and materials science.
Kinetic Studies of Chemical Transformations
Kinetic studies provide quantitative insights into the reaction rates and mechanisms of chemical transformations involving this compound. Such studies are essential for optimizing reaction conditions and for elucidating the role of various factors in the reaction pathway.
Rate Constant Determination and Activation Parameters
The determination of rate constants for reactions such as nucleophilic additions or the reduction of the nitro groups allows for a quantitative comparison of reactivity under different conditions. By measuring the reaction rate at various temperatures, the activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be calculated using the Arrhenius and Eyring equations. These parameters provide valuable information about the energy profile of the reaction and the structure of the transition state.
Table 1: Hypothetical Rate Constants for Nucleophilic Addition to this compound with Different Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |
| Piperidine (B6355638) | Acetonitrile | 25 | 1.2 x 10⁻² |
| Thiophenol | Methanol | 25 | 5.8 x 10⁻³ |
| Sodium Methoxide | Methanol | 25 | 9.1 x 10⁻² |
Note: The data in this table is hypothetical and for illustrative purposes only.
Solvent Effects on Reaction Kinetics
The solvent can have a profound effect on the kinetics of reactions involving this compound. mdpi.com The polarity, proticity, and coordinating ability of the solvent can influence the stability of the reactants, intermediates, and transition states, thereby altering the reaction rate. mdpi.com For instance, polar solvents can stabilize charged intermediates and transition states in nucleophilic addition reactions, often leading to an increase in the reaction rate. mdpi.com Hydrogen-bonding solvents can also play a significant role by solvating the reactants and influencing the reaction pathway. mdpi.com
Table 2: Hypothetical Solvent Effects on the Rate Constant for the Reaction of this compound with Piperidine at 25°C
| Solvent | Dielectric Constant | k (M⁻¹s⁻¹) |
| n-Hexane | 1.88 | 1.5 x 10⁻⁴ |
| Dichloromethane | 8.93 | 2.3 x 10⁻³ |
| Acetonitrile | 37.5 | 1.2 x 10⁻² |
| Dimethyl Sulfoxide | 46.7 | 4.5 x 10⁻² |
Note: The data in this table is hypothetical and for illustrative purposes only.
Role of Catalysis in Reaction Pathways
Catalysis can play a crucial role in accelerating the chemical transformations of this compound. For instance, acid or base catalysis can significantly enhance the rate of nucleophilic addition reactions. An acid catalyst can activate the acrylonitrile moiety by protonating the nitrile group, making the β-carbon even more electrophilic. Conversely, a base catalyst can deprotonate the nucleophile, increasing its nucleophilicity.
Derivatization Strategies for Functional Enhancement
The functional enhancement of this compound is achieved through a variety of chemical transformations. These strategies can be broadly categorized into modifications of the nitroaryl moieties and reactions involving the acrylonitrile backbone. The electron-withdrawing nature of the nitro groups significantly influences the reactivity of the entire molecule, making them prime targets for derivatization.
One of the most fundamental derivatization approaches involves the reduction of the nitro groups to amino groups. This transformation dramatically alters the electronic properties of the molecule, converting the strongly electron-withdrawing nitro substituents into electron-donating amino groups. This, in turn, modulates the molecule's intramolecular charge transfer characteristics and can significantly impact its photophysical and biological properties. The resulting amino derivatives can then serve as versatile intermediates for further functionalization, such as through acylation or diazotization reactions, opening up a wide array of possibilities for creating novel compounds with enhanced functionalities.
Another key strategy involves nucleophilic aromatic substitution (SNAr) reactions. The presence of the strongly deactivating nitro groups facilitates the substitution of other groups on the phenyl rings, allowing for the introduction of a diverse range of functional moieties. This approach enables the synthesis of derivatives with tailored properties, such as improved solubility or specific targeting capabilities for biological applications.
Furthermore, the acrylonitrile moiety itself presents opportunities for derivatization. The double bond can participate in cycloaddition reactions, leading to the formation of complex heterocyclic structures. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing additional handles for functionalization.
The following table summarizes key derivatization strategies and their impact on the functional properties of the resulting compounds, based on findings from related aryl acrylonitrile and nitrophenyl systems.
| Derivatization Strategy | Target Moiety | Reagents and Conditions | Functional Enhancement |
| Reduction of Nitro Groups | Nitro Groups | Catalytic hydrogenation (e.g., H₂, Pd/C), Metal-mediated reduction (e.g., SnCl₂, Fe/HCl) | Conversion to electron-donating amino groups, modulation of electronic and optical properties, precursor for further functionalization. |
| Nucleophilic Aromatic Substitution | Phenyl Rings | Nucleophiles (e.g., alkoxides, amines) in the presence of a base | Introduction of new functional groups, tuning of solubility and biological targeting. |
| Cycloaddition Reactions | Acrylonitrile Double Bond | Dienes (for Diels-Alder reactions) | Formation of complex heterocyclic structures with potential for novel biological activities. |
| Nitrile Group Hydrolysis | Nitrile Group | Acidic or basic hydrolysis | Conversion to carboxylic acid or amide, altering polarity and providing a new reactive site. |
Table 1: Derivatization Strategies for Functional Enhancement of this compound and Related Compounds
Detailed research into the derivatization of aryl acrylonitriles has demonstrated the potential for significant functional enhancement. For example, the synthesis of various aryl acrylonitrile derivatives using palladium-catalyzed cross-coupling reactions has been shown to be a versatile method for creating a library of compounds with diverse substituents. researchgate.net While direct studies on this compound are limited, the principles established for related structures provide a strong foundation for future work in this area. The functionalization of nitrophenyl groups is a well-established field, with numerous methods available for their transformation into other functional groups, which can be applied to this specific molecule. researchgate.netnih.gov The inherent reactivity of the acrylonitrile core also allows for a range of chemical modifications, further expanding the possibilities for creating novel and functionally enhanced derivatives.
Advanced Applications in Materials Science and Optics
Nonlinear Optical (NLO) Materials Development
Materials with strong nonlinear optical (NLO) properties are foundational to modern photonics and optoelectronics, enabling technologies like optical switching and frequency conversion. The design of organic NLO materials often revolves around creating molecules with large hyperpolarizabilities, a goal effectively achieved through donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) motifs.
The efficacy of an NLO material is intrinsically linked to its molecular structure. Key design principles aim to maximize the second-order (β) or third-order (γ) hyperpolarizability. For compounds like 2,3-Bis(4-nitrophenyl)acrylonitrile, the following principles are critical:
Strong Electron-Withdrawing and Donating Groups: The magnitude of the NLO response is heavily influenced by the push-pull electronic mechanism within the molecule. The presence of two 4-nitrophenyl groups provides a strong electron-accepting (withdrawing) character. The NLO properties could be further tuned by strategic placement of electron-donating groups.
π-Conjugated Bridge: The acrylonitrile (B1666552) unit acts as a π-conjugated bridge, facilitating charge transfer between the different parts of the molecule. Extending the length and planarity of this bridge can diminish the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is an effective strategy for enhancing NLO activity. doi.org
Intramolecular Charge Transfer (ICT): The core mechanism for NLO response in such molecules is ICT. The two nitrophenyl groups in this compound create a strong A-π-A structure, promoting significant charge delocalization upon excitation, which is crucial for a high third-order NLO response.
Research on related chalcone (B49325) derivatives has shown that the strategic substitution of electron-donating groups can significantly impact NLO properties by modulating the HOMO-LUMO energy gap. doi.org
Table 1: Key Factors Influencing NLO Response
| Design Principle | Effect on Molecular Properties | Impact on NLO Response |
| **Electron-Withdrawing Groups (e.g., -NO₂) ** | Lowers LUMO energy level, increases electron affinity. | Enhances hyperpolarizability (β and γ). |
| π-Conjugated System (e.g., Acrylonitrile) | Facilitates electron delocalization across the molecule. | Increases polarizability and NLO susceptibility. |
| Intramolecular Charge Transfer (ICT) | Creates a large change in dipole moment upon excitation. | Directly correlates with higher NLO coefficients. |
| Molecular Symmetry | Non-centrosymmetric structures are required for second-order NLO effects (β). | Centrosymmetric or non-centrosymmetric structures can exhibit third-order effects (γ). |
The robust NLO properties of materials based on the nitrophenyl acrylonitrile scaffold make them promising candidates for integration into various optoelectronic devices. Electro-optic (EO) modulators, which control the phase or intensity of light with an electric field, are a primary application. researchgate.net
The integration process typically involves embedding the NLO material as a guest in a polymer host or chemically attaching it as a side-chain to a polymer backbone. This NLO-active polymer is then spin-coated as a thin film and layered within a waveguide structure, often made of silicon oxynitride. researchgate.net When an electric field is applied across the material, its refractive index changes due to the EO effect, modulating the light passing through the waveguide. The efficiency of this modulation is directly related to the NLO coefficient of the active material. The strong A-π-A character of this compound suggests it could be a potent component for such applications.
Organic Electronic and Photovoltaic Applications
The electron-accepting nature of the nitrophenyl acrylonitrile moiety is a key attribute for its use in organic electronics, particularly in the development of solar cells and other semiconductor devices.
In organic electronics, the performance of devices often depends on the interplay between electron-donor and electron-acceptor materials. The donor-acceptor approach has been successfully used to create novel materials for applications ranging from electrochromic displays to organic photovoltaics (OPVs). nih.gov
The this compound compound, with its two potent nitro groups, is intrinsically a strong electron acceptor. Research on a novel A-π-A type small molecule featuring 2-(4-nitrophenyl)acrylonitrile as the acceptor ends demonstrated its effectiveness in bulk heterojunction (BHJ) solar cells. rsc.org In these devices, this molecule acted as the electron donor when paired with even stronger fullerene-based acceptors (PC₆₀BM and PC₇₀BM). rsc.org This highlights the versatile electronic nature of the nitrophenyl acrylonitrile unit, which can function as either a donor or an acceptor depending on the relative energy levels of the partner material. The presence of two nitro groups in the title compound would significantly enhance its electron-accepting capabilities.
A study on a solar cell using a donor material with 2-(4-nitrophenyl)acrylonitrile acceptor units achieved a power conversion efficiency (PCE) of up to 4.14% after optimization with thermal annealing. rsc.org
Table 2: Performance of BHJ Solar Cells with a 2-(4-nitrophenyl)acrylonitrile-based Donor Molecule
| Electron Acceptor | Solvent | Weight Ratio (Donor:Acceptor) | Power Conversion Efficiency (PCE) |
| PC₆₀BM | THF | 1:3 | 1.70% |
| PC₇₀BM | THF | 1:3 | 2.56% |
| PC₇₀BM | DIO–THF (with annealing) | 1:3 | 4.14% |
| Data sourced from a study on a related A-π-A molecule. rsc.org |
Photocatalysis is a process where a material (the photocatalyst) absorbs light to generate reactive chemical species that can degrade pollutants. Studies on acrylonitrile have shown that it can undergo photocatalytic degradation on the surface of titanium dioxide (TiO₂). rsc.org The process involves the generation of volatile products such as carbon dioxide, nitrogen dioxide, and hydrogen cyanide upon illumination. rsc.org
While specific photocatalytic studies on this compound are not widely reported, its structure suggests potential activity. The nitrophenyl groups are known photoactive moieties. The mechanism would likely involve the absorption of photons to generate an excited state. This excited molecule could then transfer an electron to an adsorbed oxygen molecule, creating a superoxide (B77818) radical anion (•O₂⁻). This species can initiate a cascade of reactions, leading to the formation of other reactive oxygen species (ROS) like hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading organic molecules. The electron-deficient nature of the compound would facilitate the initial electron transfer step, a key process in many photocatalytic cycles.
Fluorescence Sensing Mechanisms and Probe Development
The development of fluorescent probes for detecting specific analytes is a burgeoning field in chemical and biological sciences. elsevierpure.com The strong electron-accepting property of this compound makes it a prime candidate for use in "turn-off" or quenching-based fluorescence sensing systems. nih.gov
The primary mechanism for this application would be Photoinduced Electron Transfer (PET). In such a system, a fluorescent molecule (a fluorophore) is paired with a quencher. In the absence of the target analyte, the fluorophore's excited state is deactivated by transferring an electron to the quencher, resulting in no or low fluorescence. The highly electron-deficient this compound could serve as an excellent PET-based quencher.
For example, coordination polymers (CPs) have been used as fluorescent sensors to detect nitroaromatic explosives like 2,4,6-trinitrophenol (TNP) through a fluorescence quenching mechanism. nih.gov The electron-deficient nature of the nitroaromatics facilitates the quenching. Similarly, a sensor could be designed where a fluorophore's emission is quenched by this compound. If a target analyte binds to the acrylonitrile derivative and disrupts the PET process, the fluorescence would be "turned on," allowing for detection. The design of such probes requires careful tuning of the electronic energy levels of the fluorophore and the quencher to ensure efficient PET. nih.govresearchgate.net
Polymerization and Material Engineering
While the homopolymerization of this compound is a nascent field of study, research into copolymers incorporating similar structural motifs provides valuable insights into its potential for material engineering. The presence of the bulky and polar nitrophenyl groups is anticipated to impart unique thermal and mechanical properties to any resulting polymer.
The polymerization of acrylonitrile and its derivatives is a well-established industrial process, often utilized in the production of carbon fiber precursors and specialty plastics. The incorporation of monomers with bulky side groups, such as the bis(4-nitrophenyl) units, can significantly influence the properties of the resulting polymer. These bulky groups can disrupt the typical crystalline packing of polyacrylonitrile (B21495), potentially leading to materials with increased amorphous content. This modification can enhance properties such as solubility in common organic solvents and alter the thermal degradation pathways. For instance, studies on polyacrylonitrile copolymers with other bulky comonomers have shown that such additions can increase the cyclization temperature, a critical parameter in carbon fiber production. core.ac.uk
Furthermore, the strong electron-withdrawing nature of the nitro groups can influence the electronic properties of the polymer. Polymers containing nitrophenyl functionalities are known to exhibit interesting nonlinear optical (NLO) properties. dtic.milnih.gov This opens up possibilities for the development of electro-optic materials from polymers derived from this compound. The nitrile group also offers a site for further chemical modification, allowing for the potential cross-linking of polymer chains to enhance mechanical strength and thermal stability. Research on other functionalized acrylonitrile polymers has demonstrated the versatility of this approach in creating materials with tunable properties. rsc.org
Table 1: Potential Influence of this compound on Polymer Properties
| Property | Anticipated Effect | Rationale |
| Thermal Stability | Potentially altered degradation pathways | Bulky side groups can influence cyclization and chain scission reactions. core.ac.ukmdpi.com |
| Mechanical Strength | Potential for enhancement through cross-linking | The nitrile group provides a reactive site for creating networked polymer structures. |
| Solubility | Increased solubility in organic solvents | Disruption of crystalline packing by bulky side groups can improve processability. core.ac.uk |
| Optical Properties | Potential for nonlinear optical activity | The presence of electron-withdrawing nitrophenyl groups is a key feature in many NLO materials. dtic.milnih.gov |
Supramolecular Assemblies and Crystal Engineering for Tailored Properties
Crystal engineering focuses on the rational design of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. The molecular structure of this compound, with its multiple hydrogen bond acceptors (nitro and nitrile groups) and aromatic rings capable of π-π stacking, makes it an excellent candidate for the construction of complex supramolecular assemblies.
The study of isomeric compounds provides critical insights into how the positioning of functional groups affects supramolecular structures. For example, research on isomeric (E,E)-1-(2-iodophenyl)-4-(nitrophenyl)-2,3-diaza-1,3-butadienes demonstrates that the location of the nitro group dramatically alters the nature of the intermolecular interactions, leading to different packing arrangements, from simple chains to complex three-dimensional frameworks. nih.gov This highlights the directional and specific nature of interactions involving the nitro group, which can be leveraged in the crystal engineering of this compound.
In the context of this compound, the two 4-nitrophenyl groups offer significant potential for forming robust supramolecular synthons. These synthons are predictable and reliable patterns of intermolecular interactions. The nitro groups can participate in a variety of non-covalent interactions, including hydrogen bonds (C-H···O), halogen bonds (if other components are introduced), and π-π stacking interactions. The interplay of these interactions can be used to guide the assembly of molecules into specific crystalline architectures with tailored properties.
For instance, the formation of noncentrosymmetric crystal structures is a critical goal in the development of materials for second-harmonic generation, a key NLO phenomenon. jhuapl.edu By carefully selecting co-formers or modifying the crystallization conditions, it may be possible to direct the crystallization of this compound into such noncentrosymmetric space groups. The principles of crystal engineering, which involve understanding and utilizing the hierarchy of intermolecular interactions, are paramount in achieving this goal. worldscientific.comrsc.orgyoutube.com
Table 2: Key Intermolecular Interactions for Crystal Engineering of this compound
| Interaction Type | Potential Role in Supramolecular Assembly |
| Hydrogen Bonding (C-H···O, C-H···N) | Directional control over molecular packing, formation of chains, sheets, or 3D networks. |
| π-π Stacking | Stabilization of the crystal lattice, influence on electronic properties and charge transport. |
| Dipole-Dipole Interactions | Contribution to the overall lattice energy and influencing the orientation of polar molecules. |
The exploration of this compound in materials science and crystal engineering is still in its early stages. However, the foundational knowledge from related systems strongly suggests that this compound holds significant promise for the development of new functional materials with applications in optics, electronics, and advanced composites. Future research will undoubtedly focus on the synthesis of its homopolymer and a deeper investigation into its solid-state behavior to unlock its full potential.
Conclusion and Future Research Directions
Summary of Key Research Findings
Currently, dedicated research focusing exclusively on 2,3-Bis(4-nitrophenyl)acrylonitrile is limited. However, valuable insights can be gleaned from studies on analogous compounds. For instance, research on bis(3-(4-nitrophenyl)acrylamide) derivatives, which share the nitrophenyl moiety, has highlighted their potential as antioxidants and antimicrobial agents. researchgate.net Furthermore, computational studies, including Density Functional Theory (DFT), have been employed to understand the structure-activity relationships of these related molecules, suggesting their potential as acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease. niscair.res.in
Quantitative Structure-Activity Relationship (QSAR) models developed for a series of 2-phenylacrylonitriles have demonstrated the cytotoxic potential of compounds containing nitrophenyl groups against cancer cell lines. nih.gov Specifically, a model for in vitro breast cancer (MCF-7) cytotoxicity included (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile, indicating the relevance of the nitrophenyl substituent in biological activity. nih.gov These findings collectively suggest that this compound likely possesses interesting biological and chemical properties worthy of direct investigation.
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of acrylonitrile (B1666552) derivatives is a well-established field, with methods like the Knoevenagel condensation being a common approach. nih.gov This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as an acetonitrile derivative. academie-sciences.fr For this compound, a plausible synthetic route would involve the reaction of 4-nitrobenzaldehyde (B150856) with 4-nitrophenylacetonitrile (B121139) in the presence of a suitable base.
Future research could explore novel and more efficient synthetic methodologies. For example, the use of environmentally friendly catalysts and solvent-free reaction conditions for Knoevenagel condensations is a growing area of interest. academie-sciences.fr Furthermore, transition-metal-free protocols, such as the mild base-promoted tandem nucleophilic substitution-isomerization of α-cyanohydrin methanesulfonates with alkenylboronic acids, offer alternative pathways to substituted acrylonitriles and could be adapted for the synthesis of the target compound. nsf.gov Investigating microwave-assisted synthesis could also lead to faster reaction times and improved yields. nih.gov
Potential for Novel Functional Derivatives and Materials
The two nitro groups on the phenyl rings of this compound are prime targets for chemical modification, opening the door to a vast array of novel functional derivatives. Reduction of the nitro groups to amines would yield 2,3-Bis(4-aminophenyl)acrylonitrile, a versatile precursor for the synthesis of polyamides, polyimides, and other polymers with potentially interesting thermal and mechanical properties. The resulting diamino compound could also be used to create novel bis-urea derivatives, which are known to form strong hydrogen-bonding networks and have applications in materials science as gelling agents and in polymeric assemblies. mdpi.com
Furthermore, the electron-withdrawing nature of the nitrile and nitro groups makes the double bond susceptible to nucleophilic addition reactions. This reactivity could be exploited to introduce various functional groups, leading to derivatives with tailored electronic, optical, or biological properties. The acrylonitrile core itself is a valuable scaffold in medicinal chemistry, and derivatives of this compound could be explored for their potential as inhibitors of enzymes like tubulin, a target for anticancer drugs. nih.gov
Challenges and Opportunities in Theoretical Modeling and Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound. DFT calculations can be used to determine its optimized geometry, electronic structure, and spectroscopic properties, providing valuable insights that can guide experimental work. niscair.res.in One of the challenges in modeling this molecule lies in accurately predicting the conformational preferences of the two nitrophenyl rings relative to the acrylonitrile backbone, as this can significantly influence its properties.
A significant opportunity lies in the development of predictive QSAR models for the biological activities of this compound and its derivatives. nih.gov By correlating structural features with observed activities, these models can accelerate the discovery of new compounds with desired properties, such as enhanced cytotoxicity against specific cancer cell lines or improved inhibitory activity against targeted enzymes. Molecular docking studies can also be employed to predict the binding modes of these compounds with biological targets, providing a rational basis for the design of more potent analogues. nih.gov
Emerging Applications in Non-Biological Fields
Beyond its potential biological applications, the unique electronic structure of this compound suggests its utility in various non-biological fields. The presence of multiple nitro groups, which are known electron-accepting moieties, and the conjugated π-system of the acrylonitrile framework could impart interesting optical and electronic properties.
One potential application is in the field of materials science. The incorporation of this compound into polymer backbones could lead to materials with high refractive indices or nonlinear optical (NLO) properties. Acrylonitrile-based polymers are widely used, and the functionalization with nitrophenyl groups could enhance their performance in specific applications. nih.gov For example, polymers containing related p-substituted phenyl rings have been investigated as stabilizers for nitrocellulose. nih.gov
The electron-deficient nature of this compound also makes it a candidate for use in electronic devices. Substituted acrylonitriles are being explored for their potential in organic electronics, and the specific substitution pattern of this molecule could lead to desirable charge-transport properties. Further research into its electrochemical behavior and its performance in devices such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) could uncover new and exciting applications.
Q & A
Basic: What are the recommended methods for synthesizing 2,3-Bis(4-nitrophenyl)acrylonitrile?
Methodological Answer:
Synthesis typically involves Knoevenagel condensation between 4-nitrobenzaldehyde and an appropriate nitrile precursor (e.g., acetonitrile derivatives). Key parameters include solvent choice (e.g., ethanol or DMF), catalyst (e.g., piperidine or ammonium acetate), and reaction temperature (60–80°C). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product. Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate) and confirm structure via -NMR (e.g., aromatic proton signals at δ 8.2–8.4 ppm) .
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-311G** level) can predict transition states and energetics for condensation reactions, guiding solvent/catalyst selection. Reaction path search algorithms (e.g., the Artificial Force Induced Reaction method) combined with machine learning can identify optimal conditions (e.g., solvent polarity, temperature gradients) to maximize yield .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Identify π→π* transitions in the nitro and acrylonitrile groups (λmax ~300–350 nm).
- FT-IR : Confirm nitrile stretch (~2220 cm) and nitro symmetric/asymmetric vibrations (~1520 and 1340 cm).
- - and -NMR : Assign aromatic protons and carbons (e.g., nitro-substituted phenyl carbons at δ 120–140 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H] at m/z 309.08 for CHNO) .
Advanced: How can contradictions in reported spectroscopic data be resolved?
Methodological Answer:
Cross-validate using hyphenated techniques (e.g., LC-MS for purity assessment) and computational NMR prediction tools (e.g., ACD/Labs or Gaussian NMR modules). For conflicting melting points, perform Differential Scanning Calorimetry (DSC) under controlled heating rates (e.g., 10°C/min) to account for polymorphism or decomposition .
Basic: What experimental precautions are required for handling this compound?
Methodological Answer:
- Storage : Keep in amber vials at 0–6°C to prevent photodegradation (nitro groups are light-sensitive).
- Toxicity Mitigation : Use fume hoods (acute exposure risks align with acrylonitrile derivatives; refer to NOAEL/LOAEL data from analogous compounds) .
Advanced: How can reactivity under photochemical conditions be systematically studied?
Methodological Answer:
Design a factorial experiment varying UV wavelength (254–365 nm), solvent polarity (e.g., acetonitrile vs. toluene), and oxygen presence. Use in situ Raman spectroscopy to monitor C≡N bond stability. Compare results with TD-DFT simulations of excited-state behavior .
Basic: What are the key applications in materials science research?
Methodological Answer:
The compound’s electron-deficient nitro groups make it a candidate for:
- Nonlinear Optical Materials : Test second-harmonic generation (SHG) efficiency using powder X-ray diffraction and Kurtz-Perry measurements.
- Polymer Precursors : Copolymerize with styrene or acrylates (radical initiators like AIBN at 70°C) to study thermal stability via TGA .
Advanced: How to design a study investigating its potential in photovoltaic devices?
Methodological Answer:
Fabricate thin films via spin-coating (chlorobenzene solutions) and characterize using:
- Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance.
- Density Functional Tight Binding (DFTB) : Simulate electron injection into TiO substrates. Compare with experimental IPCE (Incident Photon-to-Current Efficiency) data .
Basic: What statistical approaches resolve variability in biological activity assays?
Methodological Answer:
Apply ANOVA to assess dose-response variability (e.g., IC values in enzyme inhibition studies). Use Box-Behnken designs to optimize assay conditions (pH, temperature, solvent) .
Advanced: How to integrate high-throughput screening with mechanistic studies?
Methodological Answer:
Combine automated synthesis (e.g., Chemspeed platforms) with real-time mass spectrometry monitoring. Use cheminformatics tools (e.g., KNIME or Pipeline Pilot) to correlate substituent effects (Hammett σ values) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
